molecular formula C10H19ClO2 B1268172 Nonyl chloroformate CAS No. 57045-82-6

Nonyl chloroformate

Cat. No.: B1268172
CAS No.: 57045-82-6
M. Wt: 206.71 g/mol
InChI Key: VKOFPDUSOTWTPX-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Nonyl chloroformate plays a significant role in biochemical reactions, primarily as a reagent in organic chemistry. It is known to interact with a variety of biomolecules, including enzymes and proteins. One of the key interactions of this compound is with amines, where it reacts to form carbamates . This reaction is crucial in the synthesis of various biochemical compounds. Additionally, this compound can react with alcohols to form carbonate esters and with carboxylic acids to form mixed anhydrides . These interactions highlight the versatility of this compound in biochemical processes.

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress in cells, which in turn affects cell viability and proliferation . The compound’s ability to induce oxidative stress suggests that it may interfere with cellular redox balance, leading to alterations in gene expression and metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity with nucleophiles, such as amines and alcohols. This reactivity is facilitated by the presence of the chloroformate group, which acts as an electrophile . When this compound interacts with enzymes or proteins, it can lead to the formation of covalent bonds, resulting in enzyme inhibition or activation. These binding interactions can cause changes in gene expression and cellular function, further elucidating the compound’s mechanism of action at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known to hydrolyze in the presence of moisture, leading to the formation of nonyl alcohol and hydrogen chloride . This hydrolysis can affect the compound’s long-term stability and its efficacy in biochemical experiments. Additionally, prolonged exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including potential cytotoxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. Studies have shown that high doses of this compound can cause severe skin burns and eye damage, as well as systemic toxicity if ingested or inhaled . These findings underscore the importance of careful dosage control in experimental settings to avoid toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its hydrolysis and subsequent reactions. The compound interacts with enzymes such as esterases, which catalyze the hydrolysis of this compound to nonyl alcohol and carbon dioxide . This metabolic pathway highlights the role of this compound in altering metabolic flux and affecting metabolite levels within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, where it can accumulate in lipid-rich compartments . This distribution pattern can influence the localization and activity of this compound within different cellular environments.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound is often found in the endoplasmic reticulum and other membrane-bound organelles, where it can exert its biochemical effects . Targeting signals and post-translational modifications may also play a role in directing this compound to specific subcellular compartments, further affecting its activity and function.

Preparation Methods

Nonyl chloroformate is typically synthesized through the reaction of nonyl alcohol with phosgene (carbonyl dichloride) under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The general reaction is as follows:

C9H19OH+COCl2C9H19OCOCl+HCl\text{C}_9\text{H}_{19}\text{OH} + \text{COCl}_2 \rightarrow \text{C}_9\text{H}_{19}\text{OCOCl} + \text{HCl} C9​H19​OH+COCl2​→C9​H19​OCOCl+HCl

Chemical Reactions Analysis

Nonyl chloroformate undergoes several types of chemical reactions, including:

    It reacts with amines to form carbamates. For example:

    Nucleophilic Substitution: C9H19OCOCl+H2NRC9H19OCO-NHR+HCl\text{C}_9\text{H}_{19}\text{OCOCl} + \text{H}_2\text{NR} \rightarrow \text{C}_9\text{H}_{19}\text{OCO-NHR} + \text{HCl} C9​H19​OCOCl+H2​NR→C9​H19​OCO-NHR+HCl

    It reacts with alcohols to form carbonate esters:

    Esterification: C9H19OCOCl+HORC9H19OCO-OR+HCl\text{C}_9\text{H}_{19}\text{OCOCl} + \text{HOR} \rightarrow \text{C}_9\text{H}_{19}\text{OCO-OR} + \text{HCl} C9​H19​OCOCl+HOR→C9​H19​OCO-OR+HCl

    It reacts with carboxylic acids to form mixed anhydrides:

    Formation of Mixed Anhydrides: C9H19OCOCl+HO2CRC9H19OCO-OCO-R+HCl\text{C}_9\text{H}_{19}\text{OCOCl} + \text{HO}_2\text{CR} \rightarrow \text{C}_9\text{H}_{19}\text{OCO-OCO-R} + \text{HCl} C9​H19​OCOCl+HO2​CR→C9​H19​OCO-OCO-R+HCl

These reactions are typically conducted in the presence of a base to absorb the hydrochloric acid produced .

Properties

IUPAC Name

nonyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO2/c1-2-3-4-5-6-7-8-9-13-10(11)12/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOFPDUSOTWTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337781
Record name Nonyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57045-82-6
Record name Nonyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonyl Chloroformate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

396 Parts of nonyl alcohol are reacted with phosgene to give 558 parts of nonyl chloroformate as a colourless liquid b.p. 70°-72° C/1 mm.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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